![molecular formula C6H13Cl2N3 B3094394 [(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 1257796-47-6](/img/structure/B3094394.png)

[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride

Descripción general

Descripción

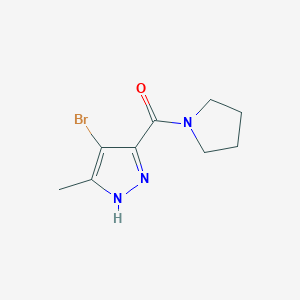

The compound “[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride” is a derivative of pyrazole, which is an organic compound with a five-membered ring containing two nitrogen atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which could include “this compound”, has been carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . This process involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The molecular structure of the compound can be determined by spectroscopic methods such as 1H-NMR, 13C-NMR, and IR spectroscopy . The crystalline structure of a similar compound was determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

The compound, as a pyrazole-based ligand, can coordinate to metal ions, providing one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . It has been found to exhibit excellent catalytic activities in the oxidation reaction of catechol to o-quinone .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various methods. For instance, the density, boiling point, and melting point can be determined experimentally . The compound is a white solid that dissolves well in polar organic solvents .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Applications

- A study by Hafez, El-Gazzar, and Al-Hussain (2016) developed novel pyrazole derivatives with potent antimicrobial and higher anticancer activity compared to the reference drug doxorubicin, emphasizing its potential in cancer treatment and infection control (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Heterocyclic Compounds

- Research by Al-Smaisim (2012) focused on synthesizing new 3,5-dimethyl-1H-pyrazole derivatives, revealing their significant antibacterial activity, showcasing its utility in synthesizing compounds with biological activity (Al-Smaisim, 2012).

Corrosion Inhibition

- Chetouani et al. (2005) investigated the use of bipyrazole compounds as efficient inhibitors for the corrosion of pure iron in acidic media, revealing a high inhibition efficiency and mixed-type inhibitor characteristics (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Cytotoxic Properties for Cancer Treatment

- Kodadi et al. (2007) synthesized new tridentate bipyrazolic compounds, showing notable cytotoxic properties against tumor cell lines, which could be pivotal in developing new cancer therapies (Kodadi, Benamar, Ibrahim, Zyad, Malek, Touzani, Ramdani, & Melhaoui, 2007).

Insecticidal and Antibacterial Potential

- Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics, synthesized by microwave irradiation, demonstrating its application in pest control and bacterial infection management (Deohate & Palaspagar, 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various metal complexes, such as cobalt (ii), zinc (ii), and cadmium (ii) complexes .

Mode of Action

It has been suggested that similar compounds can chelate metal centers in a bidentate or tridentate fashion through the nitrogen atoms of the pyrazole and amine moieties . This interaction could potentially alter the structure and function of the target, leading to downstream effects.

Biochemical Pathways

Related compounds have been used in the ring-opening polymerization of rac-lactide , suggesting that this compound may also influence polymerization processes.

Result of Action

Related compounds have been shown to produce heterotactic polylactides (plas) with a superior heterotactic bias , suggesting that this compound may also influence the stereochemical arrangement of polymer chains.

Action Environment

It is known that the compound is a white to light yellow crystalline solid with high stability at room temperature and is soluble in some organic solvents such as ethanol and dimethylformamide .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazole derivatives, which this compound is a part of, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrazole derivative and the biomolecule it interacts with.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a high stability at room temperature .

Propiedades

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-4-6(3-7)5(2)9-8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMQZRJFDBYDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257796-47-6 | |

| Record name | (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole](/img/structure/B3094368.png)

![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B3094384.png)

![ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3094401.png)